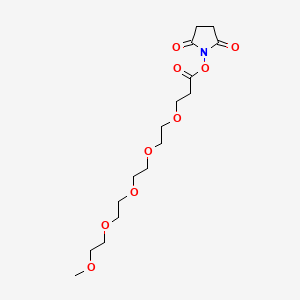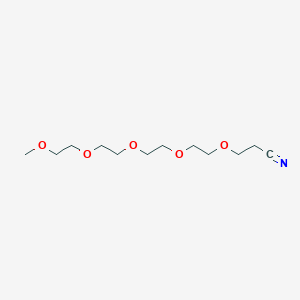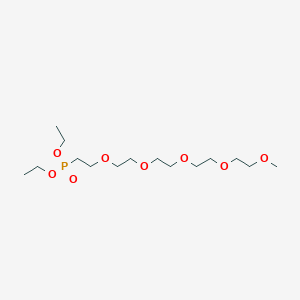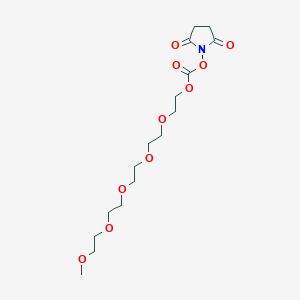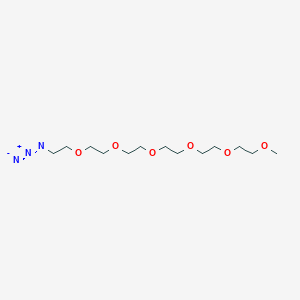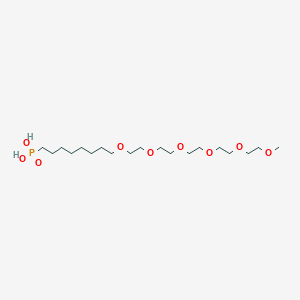
MS0124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS0124 is a Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. This compound was 34-fold more selective for GLP (IC50 = 13 ± 4 nM) over G9a (IC50 = 440 ± 63 nM). G9a-like protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) sharing approximately 80% sequence identity in their catalytic domains. GLP and G9a form a heterodimer complex and catalyze mono- and dimethylation of histone H3 lysine 9 and nonhistone substrates
Scientific Research Applications
Mass Spectrometry in Molecular Diagnostics
Pathogen Identification and Genomic Sequencing : Mass spectrometry (MS) has been effectively used for molecular diagnostics of microbial and viral infections, including pathogen identification and genomic sequencing. This application is critical in public health and clinical fields (Ganova-Raeva & Khudyakov, 2013).
Mutation Detection and DNA Methylation Analysis : MS is also used for mutation detection and DNA methylation analysis, which are important for understanding genetic variations and epigenetic modifications in various diseases (Ganova-Raeva & Khudyakov, 2013).
Proteomics and Biomolecule Analysis
Protein Identification and Quantification : MS is widely recognized for its ability to identify, quantify, and characterize proteins under various biological conditions. This has implications for both basic and applied biomedical research (Savaryn, Toby, & Kelleher, 2016).
Analyzing Complex Biofluids : The utility of MS in metabolomics is highlighted by its ability to analyze biofluids with extreme molecular complexity, which is significant for biomarker discovery and understanding basic biochemistry (Want, Nordström, Morita, & Siuzdak, 2007).
Food Science and Nutrition
- Foodomics and Compound Profiling : MS-based techniques play a crucial role in Foodomics, including the study of foods for compound profiling, authenticity, and biomarker detection related to food quality or safety (Herrero et al., 2012).
Biomedical Tissue Analysis
- Mass Spectrometry Imaging (MSI) : MSI, a technique based on MS, is used for the spatio-temporal distribution measurement of biomolecules in tissues, contributing significantly to plant biology and other areas of life sciences (Boughton et al., 2015).
Clinical Analysis and Disease Research
Multiple Sclerosis Research : MS has contributed to understanding the genetic basis and progression of diseases like multiple sclerosis (MS), highlighting the role of specific genetic markers in disease susceptibility and progression (Zhou et al., 2003).
COVID-19 Protein Detection : A MS-based method was developed to specifically detect SARS-CoV-2 proteins from patient samples, illustrating MS's role in responding to emerging health threats (Ihling et al., 2020).
properties
CAS RN |
1197196-63-6 |
|---|---|
Molecular Formula |
C20H29N5O3 |
Molecular Weight |
387.484 |
IUPAC Name |
6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine |
InChI |
InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23) |
InChI Key |
MEVMMQQJOXBSAX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC(N3CCOCC3)=NC(NC4CCN(C)CC4)=C2C=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MS0124; MS-0124; MS 0124. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



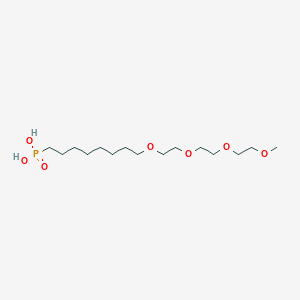

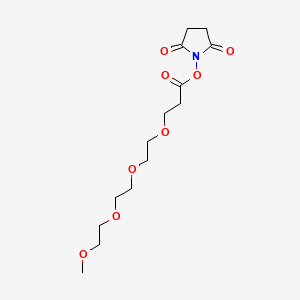
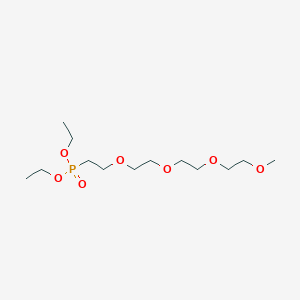
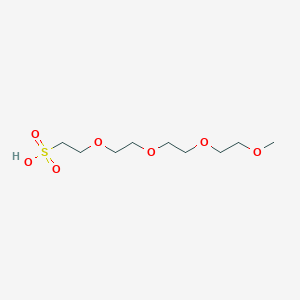
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)
